An In-Depth Technical Guide to 7-Chloro-2-iodoimidazo[1,2-a]pyridine: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 7-Chloro-2-iodoimidazo[1,2-a]pyridine: A Key Intermediate in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 7-Chloro-2-iodoimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" present in numerous marketed drugs, including zolpidem and alpidem.[1][2] This document delves into the molecule's core chemical structure, physicochemical properties, and detailed synthetic strategies. We further explore its chemical reactivity, emphasizing its utility as a versatile building block for creating diverse molecular libraries via modern cross-coupling reactions. The guide culminates in a discussion of its applications in medicinal chemistry, highlighting the therapeutic potential of its derivatives against a range of biological targets. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their research and development programs.
Core Molecular Profile and Physicochemical Properties
7-Chloro-2-iodoimidazo[1,2-a]pyridine is a disubstituted heterocyclic compound built upon the fused bicyclic imidazo[1,2-a]pyridine framework.[3] The strategic placement of a chlorine atom at the 7-position and an iodine atom at the 2-position imparts distinct reactivity and physicochemical characteristics, making it a highly valuable synthon in organic synthesis.
Chemical Structure and Identifiers
The structure consists of an imidazole ring fused to a pyridine ring. The chlorine substituent on the pyridine ring and the iodine on the imidazole ring are key functional handles for subsequent chemical modifications.
-
IUPAC Name: 7-chloro-2-iodoimidazo[1,2-a]pyridine
-
Canonical SMILES: C1=C(C=C2C(=C1)N=C(N2)I)Cl[3]
-
InChI: InChI=1S/C7H4ClIN2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H[3][5]
Physicochemical Data
The following table summarizes key physicochemical properties. Note that some values are computationally predicted, providing a reliable estimate for experimental design.
| Property | Value | Source |
| Molecular Weight | 278.48 g/mol | [3] |
| Monoisotopic Mass | 277.91077 Da | [5] |
| Physical Form | Solid (predicted) | [6] |
| XlogP (predicted) | 3.1 | [5] |
| Storage Conditions | Refrigerated, protected from light | [6] |
Synthesis and Mechanistic Rationale
The synthesis of 7-Chloro-2-iodoimidazo[1,2-a]pyridine is not commonly detailed as a final product but as a crucial intermediate. A logical and efficient synthetic strategy involves a two-step process: first, the formation of the 7-chloroimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C2 position.
Strategic Approach
The construction of the imidazo[1,2-a]pyridine scaffold is a well-established field, with numerous methods available, including the classic Tschitschibabin reaction, transition metal-catalyzed cyclizations, and multi-component reactions.[7][8][9] For this specific target, starting with the appropriately substituted aminopyridine is the most direct approach. Subsequent iodination must be selective for the C2 position. While the C3 position of the imidazo[1,2-a]pyridine ring is generally more electron-rich and susceptible to electrophilic attack, C2-iodination can be achieved through specific reaction conditions, often leveraging copper catalysis.[10]
Detailed Representative Synthesis Protocol
The following protocol is a representative, self-validating system based on established methodologies for this class of compounds.
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
This step is a modified Groebke-Blackburn-Bienaymé reaction or a similar condensation/cyclization.
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-2-aminopyridine (1.0 eq), an aldehyde such as glyoxal or a derivative (1.1 eq), and an isocyanide (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent like methanol or ethanol (approx. 0.2 M concentration) and a Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%).
-
Reaction Execution: Stir the mixture at 60 °C. The causality for this temperature is to provide sufficient activation energy for the multi-component cascade while minimizing side-product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 4-8 hours).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. Purify the crude residue via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-chloroimidazo[1,2-a]pyridine.
Step 2: Regioselective C2-Iodination
This step utilizes a copper-catalyzed C-H activation/iodination.
-
Reactant Charging: In a sealed reaction vessel, dissolve the 7-chloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add Copper(I) Iodide (CuI, 10 mol%) and molecular Iodine (I₂, 1.5 eq).
-
Reaction Execution: Seal the vessel and heat the reaction to 80-100 °C. The choice of a copper catalyst is critical; it facilitates the selective activation of the C2-H bond, directing the electrophilic iodination to this position over the thermodynamically favored C3.[10] The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to quench excess iodine, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The final product, 7-Chloro-2-iodoimidazo[1,2-a]pyridine, can be purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Chemical Reactivity and Strategic Applications in Synthesis
The primary value of 7-Chloro-2-iodoimidazo[1,2-a]pyridine in drug discovery lies in its capacity for controlled, sequential functionalization. The two halogen atoms possess differential reactivity, allowing for selective chemical transformations.
The Role of Halogen Substituents
-
C2-Iodo Group: The carbon-iodine bond is relatively weak and highly polarizable, making it the primary site for reactivity. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C2 position.
-
C7-Chloro Group: The carbon-chlorine bond is stronger and less reactive under standard palladium catalysis conditions used for C-I bond activation. This allows it to remain intact while the C2 position is modified. It can be functionalized under more forcing conditions if desired, or it can be retained in the final molecule to modulate properties such as lipophilicity and metabolic stability.
Key Transformations: Palladium-Catalyzed Cross-Coupling
The C2-iodo position is a gateway to molecular diversity. This is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of compound libraries to probe structure-activity relationships (SAR).
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable linkers or pharmacophores.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine side chains crucial for interacting with biological targets.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Reactivity and Derivatization Flowchart
Caption: Key cross-coupling reactions at the C2-position.
Significance in Medicinal Chemistry and Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast range of biological activities.[2][11] 7-Chloro-2-iodoimidazo[1,2-a]pyridine serves as a critical starting point for the exploration of this valuable chemical space.
A Privileged Scaffold for Diverse Targets
The rigid, bicyclic structure of the core provides a well-defined three-dimensional shape for presentation of functional groups to biological targets. Its derivatives have been successfully developed for a multitude of therapeutic areas.[1][12]
-
Central Nervous System (CNS): Marketed drugs like Zolpidem (insomnia) and Alpidem (anxiolytic) highlight the scaffold's utility in targeting CNS receptors.[1]
-
Oncology: Derivatives have been identified as potent inhibitors of various protein kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), which are critical targets in cancer therapy.[13]
-
Infectious Diseases: The scaffold is the basis for novel anti-tubercular agents. Specifically, derivatives have been developed that target QcrB, a component of the electron transport chain in Mycobacterium tuberculosis, demonstrating potent activity against drug-resistant strains.[12][14]
Drug Discovery Workflow Example
The following diagram illustrates a conceptual workflow where 7-Chloro-2-iodoimidazo[1,2-a]pyridine is utilized to develop a targeted kinase inhibitor.
Caption: Conceptual workflow from building block to lead compound.
Safety and Handling
As with all specialized laboratory chemicals, 7-Chloro-2-iodoimidazo[1,2-a]pyridine should be handled with appropriate care. Based on related structures, the following GHS hazard statements may apply:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
Standard Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and dark place.
Conclusion
7-Chloro-2-iodoimidazo[1,2-a]pyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its pre-functionalized, stable core and differentially reactive halogen handles provide medicinal chemists with a robust platform for the efficient synthesis of diverse and complex molecular architectures. By enabling rapid access to novel chemical space through proven synthetic transformations, this intermediate is poised to continue playing a critical role in the development of the next generation of therapeutics for a wide range of human diseases.
References
-
PubChemLite. 7-chloro-2-iodoimidazo[1,2-a]pyridine. [Link]
-
Royal Society of Chemistry. Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ACS Publications. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
PMC (PubMed Central). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. [Link]
-
PMC (PubMed Central). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]
-
PMC (PubMed Central). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
-
PMC (PubMed Central). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ACS Publications. Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. [Link]
-
Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PMC (PubMed Central). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
Semantic Scholar. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
-
PMC (PubMed Central). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1384265-42-2: 7-Chloro-2-iodoimidazo[1,2-a]pyridine [cymitquimica.com]
- 4. 1384265-42-2|7-Chloro-2-iodoimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 7-chloro-2-iodoimidazo[1,2-a]pyridine (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 6. 8-chloro-3-iodo-imidazo[1,2-a]pyridine | 1379347-06-4 [sigmaaldrich.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
